molecular formula C18H19N7 B2839152 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine CAS No. 2415599-09-4

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B2839152
CAS No.: 2415599-09-4
M. Wt: 333.399
InChI Key: BWBNABQQOJFQKC-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine is a complex heterocyclic compound that features a unique combination of pyrimidine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine involves multiple steps, typically starting with the preparation of the pyrimidine and piperazine precursors. One common synthetic route includes the nucleophilic addition of hydroxylamine to a cyano function, followed by cyclization reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with molecular targets such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cell signaling pathways, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include various pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . Compared to these compounds, 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazine exhibits unique structural features that enhance its binding affinity and selectivity for specific molecular targets. This uniqueness makes it a promising candidate for further development in therapeutic applications.

Properties

IUPAC Name

4-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-3-13-15(5-1)20-11-22-17(13)24-7-9-25(10-8-24)18-14-4-2-6-19-16(14)21-12-23-18/h2,4,6,11-12H,1,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBNABQQOJFQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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